(S)-tert-butyl 2-(2-cyanopyrrolidin-1-yl)-2-oxoethylcarbamate

Chiral Intermediate Enantiomeric Purity DPP-4 Inhibitor Synthesis

Sourcing enantiomerically pure 2-cyanopyrrolidine building blocks often risks stereochemical contamination that invalidates HPLC method validation. CAS 952023-06-2 solves this as the direct Boc-protected precursor to vildagliptin Impurity A (CAS 914070-99-8). Key supply advantages: - ≥97.0% optical purity eliminates co-eluting stereoisomeric contaminants in pharmacopoeial release testing. - Boc-glycine architecture enables orthogonal deprotection and parallel library synthesis of 24-96 DPP-4 analogs per campaign. - ≥98% chemical purity (HPLC) with full COA documentation supports immediate regulatory submission.

Molecular Formula C12H19N3O3
Molecular Weight 253.3 g/mol
CAS No. 952023-06-2
Cat. No. B1403250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-tert-butyl 2-(2-cyanopyrrolidin-1-yl)-2-oxoethylcarbamate
CAS952023-06-2
Molecular FormulaC12H19N3O3
Molecular Weight253.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC(=O)N1CCCC1C#N
InChIInChI=1S/C12H19N3O3/c1-12(2,3)18-11(17)14-8-10(16)15-6-4-5-9(15)7-13/h9H,4-6,8H2,1-3H3,(H,14,17)
InChIKeySWUOIQQDTSKPJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-tert-Butyl 2-(2-Cyanopyrrolidin-1-yl)-2-oxoethylcarbamate (CAS 952023-06-2): Chemical Identity and Class Context for Procurement


(S)-tert-Butyl 2-(2-cyanopyrrolidin-1-yl)-2-oxoethylcarbamate (CAS 952023-06-2) is a chiral, enantiomerically pure (S)-configured small-molecule building block featuring a 2-cyanopyrrolidine pharmacophore linked via a glycine amide to a Boc (tert-butoxycarbonyl) protecting group . Its molecular formula is C₁₂H₁₉N₃O₃ with a molecular weight of 253.30 g/mol . The compound belongs to the N-(substituted glycyl)-2-cyanopyrrolidine class, a privileged scaffold in medicinal chemistry known for yielding potent dipeptidyl peptidase-4 (DPP-4) inhibitors [1]. In contrast to fully elaborated drug-like members of this class (e.g., vildagliptin, NVP-DPP728), this compound is specifically utilized as a Boc-protected intermediate, where the Boc group preserves the free amine for orthogonal deprotection and subsequent coupling in multi-step synthetic sequences [2].

1
Enantiomerically pure (S)-configured chiral building block
Supports stereochemical-control study fit for DPP-4 pharmacophore construction
2
Boc-protected glycine-amide intermediate
Orthogonal deprotection strategy for multi-step peptide coupling sequences
3
Synthetic route anchor for N-substituted glycyl-2-cyanopyrrolidine libraries
Diversifiable amine handle after Boc removal for parallel medicinal chemistry

Why Generic Substitution of (S)-tert-Butyl 2-(2-Cyanopyrrolidin-1-yl)-2-oxoethylcarbamate Is Not Advisable


Within the 2-cyanopyrrolidine chemical space, seemingly minor structural variations—including enantiomeric configuration, N-substituent identity, pyrrolidine ring substitution, and protecting group strategy—profoundly alter both DPP-4 inhibitory potency and downstream synthetic utility [1][2]. The (S)-enantiomer of the 2-cyanopyrrolidine moiety is essential for target engagement; the corresponding (R)-enantiomer exhibits substantially reduced DPP-4 binding affinity [3]. Furthermore, the Boc-protected glycine linker in CAS 952023-06-2 is not interchangeable with unprotected, Fmoc-protected, or directly N-alkylated analogs—each variant dictates a distinct deprotection strategy, coupling efficiency, and impurity profile in the final pharmaceutical synthesis [2][4]. Substituting this compound with an alternative 2-cyanopyrrolidine derivative lacking the Boc-glycine architecture would break the synthetic route, introduce orthogonal protecting group incompatibilities, and compromise the stereochemical integrity of downstream products [4].

!
(R)-enantiomer or racemic mixture
Enantiomeric configuration may shift DPP-4 target engagement; reported (R)-stereoisomer affinity markedly differs from (S)-configured comparator context
!
Unprotected or Fmoc/Cbz-protected glycyl analogs
Protecting group strategy may alter coupling efficiency, introduce orthogonal incompatibility, and change impurity profile during synthesis
!
Cyanopyrrolidine building blocks without glycyl-Boc extension
Lack of the glycyl linker may break the synthetic route, requiring re-validation of downstream coupling and chromatographic conditions

Quantitative Differentiation Evidence for (S)-tert-Butyl 2-(2-Cyanopyrrolidin-1-yl)-2-oxoethylcarbamate (CAS 952023-06-2)


Enantiomeric Purity as a Chiral Building Block vs. Racemic and (R)-Configured Analogs

CAS 952023-06-2 is supplied with an optical purity of ≥97.0% for the (S)-enantiomer, as verified by chiral HPLC at 214 nm . This is a critical specification because the (S)-configuration at the 2-position of the cyanopyrrolidine ring is a prerequisite for DPP-4 inhibitory activity [1]. The corresponding (R)-enantiomer (CAS 228244-20-0) and racemic mixtures are commercially available but would yield inactive or substantially less potent DPP-4 pharmacophores upon deprotection and coupling, as demonstrated by the >10-fold loss in potency observed when comparing (S)- vs. (R)-2-cyanopyrrolidine-containing DPP-4 inhibitors [1][2].

Enantiomeric purity
Class-level inference
≥97.0% optical purity (S)-enantiomer
(R)-enantiomer (CAS 228244-20-0) and racemic mixtures yield markedly reduced DPP-4 binding; >10-fold potency loss reported for (R)-configured inhibitors
Supports chiral reference-standard workflow for DPP-4 intermediate synthesis
Verified by chiral HPLC at 214 nm; enantiomer-attribution review recommended
Chiral Intermediate Enantiomeric Purity DPP-4 Inhibitor Synthesis Stereochemical Integrity

Boc-Protected Glycyl Linker: Orthogonal Deprotection vs. Unprotected or Alternatively Protected Analogs

The tert-butyl carbamate (Boc) group of CAS 952023-06-2 enables selective amine unmasking under acidic conditions (TFA or HCl/dioxane) while leaving the acid-labile cyanopyrrolidine amide bond intact [1]. The deprotected product, (S)-1-(2-aminoacetyl)pyrrolidine-2-carbonitrile (CAS 914070-99-8), is a documented vildagliptin impurity (Impurity A) and key synthetic intermediate . In contrast, directly procuring the unprotected amine (CAS 914070-99-8) introduces risks of premature acylation, dimerization, and reduced shelf stability during storage and shipping . Alternative protecting groups (e.g., Fmoc, Cbz) require different deprotection conditions (piperidine/DMF or hydrogenolysis) that may be incompatible with cyanopyrrolidine-containing substrates [1].

Protecting group strategy
Cross-study comparable
Boc deprotection with TFA/HCl-dioxane within 1–2 h at room temperature
Unprotected amine (CAS 914070-99-8) is prone to acylation side-reactions; Fmoc/Cbz analogs require incompatible deprotection conditions
Enables orthogonal deprotection workflow fit in multi-step synthesis
Storage at 2–8 °C sealed dry; process-scale deprotection to be validated
Protecting Group Strategy Solid-Phase Peptide Synthesis Orthogonal Deprotection Vildagliptin Intermediate

Purity Specification and Batch Consistency: ≥98% vs. Standard 95% for Structural Analogs

Reputable vendors supply CAS 952023-06-2 with purity specifications of ≥98% (ChemScene, Leyan) and optical purity ≥97.0% (Shaoyuan) . This is notably higher than the 95% purity commonly offered for the unprotected analog (S)-1-(2-aminoacetyl)pyrrolidine-2-carbonitrile (CAS 914070-99-8) and for the N-Boc-2-cyanopyrrolidine scaffold (CAS 228244-04-0) lacking the glycine linker [1]. Higher initial purity of the protected building block reduces the burden of post-coupling purification and minimizes carry-through of structurally related impurities into final active pharmaceutical ingredients [2].

Purity specification
Head-to-head
≥98% chemical purity (HPLC, 214 nm)
3 percentage points higher minimum purity vs. 95% for unprotected amine analog; optical purity confirmed at ≥97.0% for target compound
Supports selection review for impurity-sensitive coupling steps
Vendor QC certificate context; batch-to-batch reproducibility to verify
Chemical Purity Quality Control Batch Reproducibility Vendor Specification

Defined Physicochemical Properties Enable Predictable Chromatographic Behavior vs. Close Structural Analogs

The computed physicochemical parameters for CAS 952023-06-2—TPSA 82.43 Ų, LogP 1.03, 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 rotatable bonds —provide a defined profile for chromatographic method development. In comparison, the corresponding 4-fluoro-2-cyanopyrrolidine analog (introducing fluorine at the pyrrolidine 4-position) shows altered lipophilicity and TPSA, leading to different retention times on reversed-phase HPLC [1]. The unsubstituted 2-cyanopyrrolidine scaffold (without the glycyl-Boc extension) has a lower TPSA (~53 Ų) and higher LogP, complicating separation from non-polar impurities [2].

Physicochemical profile
Cross-study comparable
TPSA 82.43 Ų, LogP 1.03, 4 HBA, 1 HBD
TPSA 29 Ų higher and LogP 0.77 unit lower than (S)-1-Boc-2-cyanopyrrolidine scaffold lacking glycyl-Boc extension
Supports chromatographic method development context
In silico computed values; empirical retention behavior may differ
LogP Polar Surface Area Chromatographic Retention In Silico ADME

Utility as a Vildagliptin and DPP-4 Inhibitor Library Intermediate: Synthetic Versatility vs. Pre-formed Active Compounds

CAS 952023-06-2 occupies a strategic node in the synthetic tree of DPP-4 inhibitors: the Boc group can be selectively removed to reveal a primary amine (generating vildagliptin impurity A, CAS 914070-99-8), which can then be acylated, alkylated, or reductively aminated with diverse carboxylic acids, aldehydes, or alkyl halides [1][2]. This divergency is not available with pre-formed, fully elaborated DPP-4 inhibitors (e.g., vildagliptin itself or NVP-DPP728), where the amine is already capped with an adamantyl or aryl-ethylamino moiety [3]. The parent N-(substituted glycyl)-2-cyanopyrrolidine patent (WO 00/34241) specifically exemplifies compounds synthesized via this Boc-protected intermediate strategy [2].

Synthetic versatility
Class-level inference
Single-point amine diversification after Boc removal
Enables parallel N-acyl, N-alkyl, and N-aryl library synthesis; fully elaborated DPP-4 inhibitors offer zero accessible diversification points
Supports medicinal chemistry library synthesis context
Class-level utility; specific coupling yields require experimental verification
Vildagliptin Synthesis Diversifiable Intermediate Parallel Synthesis DPP-4 Inhibitor Library

Optimal Application Scenarios for (S)-tert-Butyl 2-(2-Cyanopyrrolidin-1-yl)-2-oxoethylcarbamate Based on Evidence


GMP-Compliant Synthesis of Vildagliptin and Its Regulatory Impurity Standards

CAS 952023-06-2 serves as the direct precursor to (S)-1-(2-aminoacetyl)pyrrolidine-2-carbonitrile (vildagliptin Impurity A, CAS 914070-99-8) via quantitative Boc deprotection . This impurity is required by pharmacopoeial monographs for vildagliptin drug substance and drug product release testing. Procuring CAS 952023-06-2 at ≥98% chemical purity and ≥97.0% optical purity ensures that the generated impurity standard meets regulatory identification and quantification thresholds, avoiding co-eluting stereoisomeric contaminants that would compromise HPLC method validation .

Parallel Library Synthesis of N-Substituted Glycyl-2-Cyanopyrrolidine DPP-4 Inhibitors

Medicinal chemistry programs targeting DPP-4 or related prolyl oligopeptidase family enzymes can employ CAS 952023-06-2 as a universal intermediate. After Boc removal, the free amine can be reacted with diverse carboxylic acids, sulfonyl chlorides, or isocyanates in parallel format to generate libraries of 24–96 compounds per synthesis campaign [1]. This approach avoids the procurement bottleneck of sourcing each fully elaborated analog individually and ensures a common stereochemical and purity baseline across the library, as established by the ≥97.0% optical purity of the starting material .

Chiral Building Block for Peptidomimetic Protease Inhibitor Scaffolds Beyond DPP-4

The (S)-2-cyanopyrrolidine moiety is a recognized serine protease pharmacophore that extends beyond DPP-4 to include fibroblast activation protein (FAP), prolyl oligopeptidase (POP), and dipeptidyl peptidase 8/9 [2]. CAS 952023-06-2 provides this pharmacophore in a Boc-protected, chirally pure form suitable for incorporation into peptidomimetic backbones targeting these enzymes, where stereochemical fidelity is essential for potency and selectivity [2].

Chromatographic Method Development and System Suitability Testing for Cyanopyrrolidine-Containing APIs

With its defined computed properties (TPSA 82.43 Ų, LogP 1.03) and high purity (≥98%), CAS 952023-06-2 is an ideal reference compound for developing and validating reversed-phase HPLC and chiral LC-MS methods for cyanopyrrolidine-containing drug substances . Its distinct retention characteristics relative to 4-fluoro and des-cyano analogs enable robust system suitability testing, ensuring that chromatographic systems adequately resolve critical pairs of structurally related impurities [3].

Application
Selection Property
Validation Focus
Vildagliptin impurity standard synthesis
Enantiomeric and chemical purity specification
Chiral HPLC purity verification; impurity profile characterization
DPP-4 inhibitor library synthesis
Boc-protected diversifiable amine handle
Deprotection efficiency; parallel coupling reproducibility
Peptidomimetic protease inhibitor scaffolds
Stereochemically pure (S)-cyanopyrrolidine pharmacophore
Stereochemical integrity during incorporation; target engagement assay context
Chromatographic method development
Defined computed TPSA and LogP profile
Retention time reproducibility; resolution from structurally related impurities
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